N'~1~,N'~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide
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Overview
Description
N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a propanedihydrazide backbone through methylene linkages. The presence of fluorine atoms in the phenyl rings enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and propanedihydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities.
Medicine: Research suggests its potential use in developing new therapeutic agents due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, altering their activities and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N’~1~,N’~3~-dimethyl-N’~1~,N’~3~-bis(phenylcarbonothioyl)propanedihydrazide (Elesclomol): Known for its proapoptotic activity through the induction of oxidative stress.
N’~1~,N’~3~-bis((E)-thiophen-2-ylmethylene)propanedihydrazide: Another compound with similar structural features but different functional groups.
Uniqueness
N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide stands out due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H14F2N4O2 |
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Molecular Weight |
344.31 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-fluorophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H14F2N4O2/c18-14-5-1-12(2-6-14)10-20-22-16(24)9-17(25)23-21-11-13-3-7-15(19)8-4-13/h1-8,10-11H,9H2,(H,22,24)(H,23,25)/b20-10+,21-11+ |
InChI Key |
MAPYVAYHBIZRRN-CLVAPQHMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)F)F |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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